molecular formula C18H11F3N2 B12390640 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole

1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole

Katalognummer: B12390640
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: UWDNDJVFLNIMHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antimalarial agent 30 is a synthetic compound designed to combat malaria, a disease caused by protozoan parasites of the genus Plasmodium. This compound is part of a new generation of antimalarial drugs aimed at overcoming drug resistance and improving treatment efficacy. Malaria remains a significant global health challenge, particularly in sub-Saharan Africa, where the majority of cases and deaths occur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 30 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

    Formation of the core structure: This involves the condensation of specific aromatic aldehydes with amines under acidic or basic conditions to form the core scaffold.

    Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production of Antimalarial agent 30 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring consistent quality control. The process may also involve continuous flow chemistry to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Antimalarial agent 30 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more active metabolites.

    Reduction: Reduction reactions may occur under specific conditions, altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s functional groups, potentially enhancing its antimalarial properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Antimalarial agent 30 with modified functional groups, which may exhibit different levels of antimalarial activity.

Wissenschaftliche Forschungsanwendungen

Antimalarial agent 30 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on Plasmodium parasites at different life stages, including blood and liver stages.

    Medicine: Evaluated in clinical trials for its efficacy and safety in treating malaria, particularly in regions with high drug resistance.

    Industry: Potential use in developing combination therapies and as a lead compound for designing new antimalarial drugs.

Wirkmechanismus

Antimalarial agent 30 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. The compound interferes with the parasite’s ability to synthesize nucleic acids and proteins, leading to its death. Key molecular targets include:

    Heme detoxification pathway: The compound inhibits the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.

    Electron transport chain: Disrupts the parasite’s mitochondrial electron transport chain, impairing its energy production.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chloroquine: A widely used antimalarial drug with a similar mechanism of action but facing widespread resistance.

    Artemisinin: A potent antimalarial compound with a different mode of action, often used in combination therapies.

    Mefloquine: Another antimalarial agent with a distinct chemical structure and mechanism of action.

Uniqueness

Antimalarial agent 30 is unique due to its novel chemical structure, which allows it to overcome resistance mechanisms that affect other antimalarial drugs. Its ability to target multiple pathways in the parasite makes it a promising candidate for future antimalarial therapies.

Eigenschaften

Molekularformel

C18H11F3N2

Molekulargewicht

312.3 g/mol

IUPAC-Name

1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H11F3N2/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17/h1-10,23H

InChI-Schlüssel

UWDNDJVFLNIMHU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.